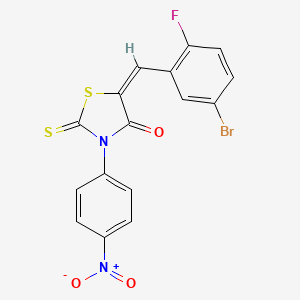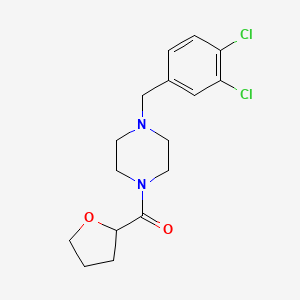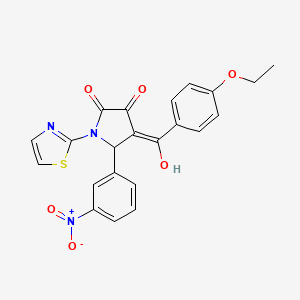
5-(5-bromo-2-fluorobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromo-2-fluorobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied in the field of medicinal chemistry and drug discovery. This compound belongs to the class of thiazolidinones, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 5-(5-bromo-2-fluorobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets in the cell. It has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. This compound has also been found to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as SOD and CAT. Additionally, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(5-bromo-2-fluorobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent anti-inflammatory and antioxidant properties. This compound can be used to study the molecular mechanisms involved in the regulation of inflammation and oxidative stress. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-(5-bromo-2-fluorobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of inflammatory bowel disease. Additionally, further studies are needed to elucidate the molecular mechanisms involved in the regulation of apoptosis by this compound.
Métodos De Síntesis
The synthesis of 5-(5-bromo-2-fluorobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-bromo-2-fluorobenzaldehyde and 4-nitrothiophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
5-(5-bromo-2-fluorobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to have antitumor activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(5E)-5-[(5-bromo-2-fluorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrFN2O3S2/c17-10-1-6-13(18)9(7-10)8-14-15(21)19(16(24)25-14)11-2-4-12(5-3-11)20(22)23/h1-8H/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWYLCGRROVMTH-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Br)F)SC2=S)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)F)/SC2=S)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-phenyl-2-furyl)methyl]-1-propanamine hydrochloride](/img/structure/B5359777.png)
![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)
![6-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5359799.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5359811.png)
![1-{3-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5359835.png)
![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5359840.png)
![6-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5359846.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5359851.png)
![N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5359855.png)
![2-methoxy-3-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B5359863.png)

![4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid](/img/structure/B5359878.png)
